molecular formula C22H25N5O3 B2637115 N-[(furan-2-yl)methyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide CAS No. 902929-99-1

N-[(furan-2-yl)methyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

Cat. No.: B2637115
CAS No.: 902929-99-1
M. Wt: 407.474
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Description

N-[(furan-2-yl)methyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a heterocyclic compound featuring a triazolo[4,3-a]quinazolinone core fused with a propanamide linker. Key structural elements include:

  • Triazoloquinazolinone moiety: A bicyclic system combining triazole and quinazoline rings, substituted at position 4 with a 3-methylbutyl group and at position 5 with an oxo group.
  • Propanamide side chain: A three-carbon linker connecting the triazoloquinazolinone core to an N-(furan-2-yl)methyl group.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-[4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c1-15(2)11-12-26-21(29)17-7-3-4-8-18(17)27-19(24-25-22(26)27)9-10-20(28)23-14-16-6-5-13-30-16/h3-8,13,15H,9-12,14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYSEWQCMOCTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced using common reducing agents.

    Substitution: Various substitution reactions can occur, particularly at the furan ring and the triazoloquinazoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives.

Scientific Research Applications

N-[(furan-2-yl)methyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide involves its interaction with specific molecular targets and pathways. The furan ring and triazoloquinazoline core can interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Key Observations :

  • Side-chain diversity : Propanamide linkers with furan-2-ylmethyl groups (target compound) vs. methyl/ethyl esters (compounds in ) alter solubility and hydrogen-bonding capacity .

Heterocyclic Variants with Divergent Cores

Compounds with alternative fused heterocycles but similar propanamide linkers include:

  • N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide: Features a thiazolo[2,3-c][1,2,4]triazole core instead of triazoloquinazolinone, which may alter target selectivity due to sulfur’s electronegativity .

Biological Activity

N-[(furan-2-yl)methyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan moiety and a triazoloquinazoline core, which are known to influence its biological activity. The molecular formula is C20H23N3OC_{20}H_{23}N_3O, indicating a significant degree of complexity that may contribute to its diverse interactions within biological systems.

Anticancer Properties

Research indicates that compounds related to the triazole class exhibit notable anticancer activities. For instance, derivatives of 1,2,4-triazole have been shown to possess cytotoxic effects against various cancer cell lines. A study highlighted that certain triazole derivatives demonstrated IC50 values in the micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, suggesting potential for further development in cancer therapy .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Triazoles are often associated with antifungal and antibacterial activities. For example, some triazole derivatives have shown effectiveness against pathogenic bacteria and fungi in vitro, highlighting the need for further investigation into the specific antimicrobial spectrum of this compound .

Anti-inflammatory Effects

Triazole derivatives have also been explored for their anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and pathways involved in inflammation. This suggests that this compound could also exhibit such effects .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Many triazoles act as enzyme inhibitors in various biochemical pathways, potentially disrupting cancer cell proliferation or microbial growth.
  • Receptor Modulation : The compound might interact with specific receptors or proteins involved in signaling pathways related to inflammation or cancer progression.
  • DNA Interaction : Some studies suggest that triazole derivatives can bind to DNA or RNA structures, interfering with nucleic acid synthesis or function.

Case Studies and Research Findings

A review of literature reveals several key studies relevant to the biological activity of similar compounds:

StudyFindings
PMC7412134Investigated the anticancer effects of triazole derivatives; showed significant cytotoxicity against MCF-7 cells with IC50 values ranging from 27.3 μM to 43.4 μM.
ResearchGateDiscussed the diverse biological activities of triazoles including antibacterial and antifungal properties; emphasized the need for further exploration of their therapeutic potential.

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